Clindamycin B-d3

Stable isotope dilution mass spectrometry Impurity quantification LC-MS/MS internal standardization

Clindamycin B-d3 (CAS unlabeled parent: 18323-43-8; molecular formula C₁₇H₂₈D₃ClN₂O₅S; MW 413.97 g/mol) is a stable isotope-labeled analog of Clindamycin B, the substance designated as EP Impurity B in clindamycin drug substance monographs. The compound incorporates three deuterium atoms at the N-methyl position of the pyrrolidine ring, producing a +3 Da mass shift relative to unlabeled Clindamycin B (MW 410.96 g/mol).

Molecular Formula C17H31ClN2O5S
Molecular Weight 414.0 g/mol
Cat. No. B12414032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin B-d3
Molecular FormulaC17H31ClN2O5S
Molecular Weight414.0 g/mol
Structural Identifiers
SMILESCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
InChIInChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9?,10-,11+,12?,13+,14?,15+,17+/m0/s1/i3D3
InChIKeyUHQYIIRIOVIPLI-NBRFJTCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clindamycin B-d3: Deuterated Internal Standard for Clindamycin EP Impurity B Quantification by LC-MS/MS


Clindamycin B-d3 (CAS unlabeled parent: 18323-43-8; molecular formula C₁₇H₂₈D₃ClN₂O₅S; MW 413.97 g/mol) is a stable isotope-labeled analog of Clindamycin B, the substance designated as EP Impurity B in clindamycin drug substance monographs [1]. The compound incorporates three deuterium atoms at the N-methyl position of the pyrrolidine ring, producing a +3 Da mass shift relative to unlabeled Clindamycin B (MW 410.96 g/mol) [2]. Clindamycin B is a routinely monitored related substance in clindamycin hydrochloride and clindamycin phosphate raw materials and finished dosage forms, with an HPLC relative retention time of approximately 0.80 versus the clindamycin main peak [3]. As the deuterated form of this specific impurity, Clindamycin B-d3 is purpose-built to serve as the isotope-dilution internal standard (SIL-IS) for accurate, matrix-corrected quantification of Clindamycin B in pharmaceutical impurity profiling and stability studies.

Why Clindamycin-d3 or Unlabeled Clindamycin B Cannot Substitute for Clindamycin B-d3 in Impurity-Specific Quantitative LC-MS/MS


Analytical chemists may be tempted to substitute Clindamycin B-d3 with the more commonly available Clindamycin-d3 (deuterated clindamycin API) or with unlabeled Clindamycin B reference material. Both substitutions introduce quantitation errors that compromise regulatory defensibility. Clindamycin-d3 (CAS 1356933-72-6, MW ~464.46 as hydrochloride) is the deuterated form of clindamycin itself—not of Clindamycin B impurity . Using an API-labeled internal standard to quantify an impurity with a different chromatographic retention time (RRT 0.80 vs. 1.00) can produce differential matrix effects and ionization suppression that the SIL-IS cannot correct, because the internal standard and analyte do not co-elute . Unlabeled Clindamycin B cannot be used as an internal standard in mass spectrometry because it is isobaric with the analyte and offers no mass differentiation; external standard calibration with unlabeled material provides no compensation for extraction recovery losses, matrix effects, or instrument drift—deficiencies well documented in the bioanalytical literature [1]. Only an impurity-matched deuterated internal standard that co-elutes with Clindamycin B and provides a ≥3 Da mass shift can deliver the accuracy required for ICH Q3A/Q3B impurity reporting thresholds.

Clindamycin B-d3: Quantifiable Differentiation Evidence Against Closest Analogs and Alternatives


Evidence 1: +3.01 Da Mass Shift vs. Unlabeled Clindamycin B Enables Unambiguous MS Discrimination Without Isotopic Overlap

Clindamycin B-d3 exhibits a molecular ion mass shift of +3.01 Da relative to unlabeled Clindamycin B (413.97 vs. 410.96 g/mol), corresponding to the replacement of three protium atoms with deuterium at the N-methyl position [1][2]. This mass difference meets and exceeds the widely accepted ≥3 Da threshold required for small-molecule (<1000 Da) stable-isotope-labeled internal standards to avoid spectral overlap between the analyte and internal standard isotope envelopes [3]. In contrast, unlabeled Clindamycin B provides zero mass shift and is unsuitable as an internal standard in MS-based assays.

Stable isotope dilution mass spectrometry Impurity quantification LC-MS/MS internal standardization

Evidence 2: Impurity-Specific Structural Identity vs. Clindamycin-d3 Internal Standard

Clindamycin B-d3 is the deuterated analog of Clindamycin B (EP Impurity B), chromatographically co-eluting with Clindamycin B at RRT 0.80 in pharmacopeial HPLC methods [1]. Clindamycin-d3 (hydrochloride), by contrast, is the deuterated form of the clindamycin API itself and co-elutes with the main clindamycin peak (RRT 1.00), not with the impurity . When quantifying Clindamycin B impurity at levels typically controlled at ≤0.5% of the API , an API-matched internal standard that does not co-elute with the impurity analyte cannot correct for the differential matrix effects arising from co-eluting excipients or degradation products at a different retention time. This mismatch risks under- or over-estimation of impurity levels, with direct consequences for batch release decisions under ICH Q3A thresholds.

Pharmaceutical impurity profiling EP/USP compendial methods Method validation

Evidence 3: Chemical Purity ≥98% vs. Typical Unlabeled Clindamycin B Reference Standard (≥95%)

Commercially available Clindamycin B-d3 is supplied with a chemical purity specification of ≥98% (HPLC), as documented by multiple certified reference material providers [1]. This compares favorably to unlabeled Clindamycin B reference standards, which are typically supplied at ≥95% purity [2]. The higher chemical purity of the deuterated product reduces the contribution of non-analyte-related impurities to the total detector response, which is particularly important when the internal standard is spiked at concentrations comparable to the impurity analyte (typical working range 0.05–0.5% of the API test concentration). A 3% difference in chemical purity between internal standard and calibration reference standard can propagate directly into systematic bias in the calculated impurity content.

Reference standard qualification Certificate of analysis HPLC purity

Evidence 4: Deuterium at Non-Exchangeable N-Methyl Position Eliminates H/D Back-Exchange Risk During Sample Preparation

The three deuterium atoms in Clindamycin B-d3 are covalently bonded to the N-methyl carbon of the pyrrolidine ring, forming a –N(CD₃)– moiety . This labeling site is considered non-exchangeable under all standard bioanalytical and pharmaceutical sample preparation conditions (aqueous buffers pH 2–10, organic solvents, room temperature to 60°C). In contrast, deuterium labels placed on heteroatoms (–OH, –NH, –COOH) or on carbons alpha to carbonyl groups are susceptible to protium/deuterium exchange, which erodes the effective mass shift and introduces time-dependent internal standard response drift . The strategic placement of the label on a metabolically and chemically inert methyl group ensures consistent internal standard response throughout extraction, chromatography, and ionization, irrespective of sample matrix pH or storage duration.

Deuterium label stability Sample preparation robustness Isotope dilution accuracy

Evidence 5: Regulatory Alignment with EP/USP Impurity B Monitoring Requirements

Clindamycin B is a specified impurity in the European Pharmacopoeia (EP Impurity B) and United States Pharmacopeia monographs for clindamycin hydrochloride and clindamycin phosphate [1][2]. The EP specifies Clindamycin B (methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-methylpyrrolidin-2-yl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside) as a known related substance requiring control [1]. Clindamycin B-d3 is the isotopically labeled analog of this exact pharmacopeial impurity—not of a different clindamycin-related substance such as 7-epiclindamycin (EP Impurity C, RRT 0.89) or lincomycin (EP Impurity A). Using Clindamycin B-d3 as the SIL-IS for Clindamycin B quantification ensures that the internal standard matches the regulatory target analyte in both structural identity and chromatographic behavior, which is a specific expectation of ICH Q2(R1) accuracy studies for impurity methods.

Pharmacopeial compliance ANDA regulatory submission Impurity method validation

Evidence 6: Three-Deuterium Labeling Provides Optimal Balance of Mass Separation and Chromatographic Isotopologue Co-Elution

The incorporation of exactly three deuterium atoms (d₃) in Clindamycin B-d3 provides a mass shift (+3 Da) that satisfies the minimum spectral separation requirement without introducing the chromatographic retention time shift (deuterium isotope effect) that can occur with higher levels of deuteration (e.g., d₅–d₁₀) [1]. While d₁–d₂ labeling may produce insufficient mass separation with risk of isotopic cross-talk, and d₅+ labeling can cause perceptible reverse-phase HPLC retention time differences between the labeled and unlabeled species (typically 0.02–0.10 min earlier elution for perdeuterated analogs), d₃ labeling represents the empirically optimized middle ground for small molecules in the 300–500 Da range . Clindamycin-13C,d₃ offers a +4 Da shift but at significantly higher synthetic cost and with no meaningful chromatographic advantage for impurity quantification.

Isotopologue chromatography Mass spectrometry method development Deuterium isotope effect

Clindamycin B-d3: High-Impact Application Scenarios for Pharmaceutical QC, ANDA Filings, and Bioanalytical Research


Scenario 1: Quantitative Impurity Profiling of Clindamycin Hydrochloride API for ANDA Batch Release

Clindamycin B-d3 serves as the isotope-dilution internal standard for LC-MS/MS quantification of Clindamycin B (EP Impurity B) in clindamycin hydrochloride drug substance. The method uses the +3 Da mass shift (Evidence 1) to selectively monitor the impurity at its pharmacopeial specification limit of ≤0.5% (Evidence 2). Because Clindamycin B is chromatographically resolved from clindamycin at RRT 0.80 [1], an impurity-specific deuterated standard is essential—Clindamycin-d3 co-elutes with the API and cannot correct for matrix effects at the impurity retention time. The ≥98% chemical purity (Evidence 3) and non-exchangeable N-CD₃ label (Evidence 4) ensure consistent internal standard response across the 0.05–0.5% impurity working range, meeting ICH Q2(R1) accuracy criteria for impurity methods.

Scenario 2: Forced Degradation and Stability-Indicating Method Validation Under ICH Q1A(R2)

In forced degradation studies (acid, base, oxidative, thermal, photolytic stress), Clindamycin B may form or increase as a degradation product. Clindamycin B-d3, with its metabolically and chemically stable N-CD₃ label (Evidence 4), maintains identical extraction recovery and ionization efficiency to Clindamycin B across diverse stressed sample matrices . This is critical because degradation samples often contain high levels of excipients, neutralization salts, and multiple degradation products that can cause variable ion suppression. The impurity-matched SIL-IS corrects for these matrix effects (Evidence 2), enabling mass balance calculations and degradation pathway elucidation that are defensible in regulatory submissions (Evidence 5).

Scenario 3: Cross-Validation of Compendial HPLC-UV Methods with Orthogonal LC-MS/MS for Regulatory Submission

When a pharmaceutical manufacturer transitions from a pharmacopeial HPLC-UV impurity method to an in-house LC-MS/MS method for higher sensitivity or specificity, Clindamycin B-d3 provides the bridge for cross-validation. The deuterated standard is spiked into both the HPLC-UV system suitability solution (as a retention time marker at RRT 0.80) and the LC-MS/MS calibration standards (as a quantitative internal standard) [1]. The +3 Da mass shift (Evidence 1) and precise co-elution (Evidence 6) enable direct correlation of impurity levels between the two orthogonal detection platforms, satisfying FDA expectations for method equivalency demonstration in ANDA post-approval changes [2].

Scenario 4: Pharmacokinetic Assessment of Clindamycin B Exposure Following Clindamycin Phosphate Administration

Although Clindamycin B is classified as an impurity rather than an active metabolite, its presence in circulating plasma following clindamycin phosphate prodrug administration may be of toxicological interest. Clindamycin B-d3 enables selective, sensitive quantification of Clindamycin B in plasma without interference from the high concentrations of clindamycin API (typically 100- to 1000-fold excess). The d₃ label provides a +3 Da window (Evidence 1) that avoids overlap with the clindamycin [M+H]⁺ isotope envelope, while the impurity-matched structure ensures identical plasma protein binding and extraction recovery to the analyte . This application is directly enabled by the impurity-specific labeling strategy documented in Evidence 2.

Quote Request

Request a Quote for Clindamycin B-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.